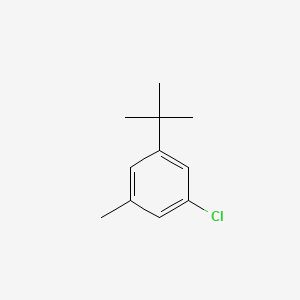

3-T-Butyl-5-chlorotoluene

Vue d'ensemble

Description

The compound 3-T-Butyl-5-chlorotoluene, while not directly studied in the provided papers, can be related to the chemical structures and reactions discussed within them. The papers provided focus on compounds with similar functional groups and substitution patterns, which can be informative when considering the synthesis, molecular structure, and reactivity of this compound.

Synthesis Analysis

The synthesis of bulky aromatic compounds, such as 3,5-di-tert-butylstyrene, involves the alkylation of toluene with tert-butylchloride to establish a substitution pattern . This method could potentially be adapted for the synthesis of this compound by incorporating a chlorination step. The Wittig reaction, which is used to introduce a C1 unit in the synthesis of 3,5-di-tert-butylstyrene, might not be directly applicable to this compound, but it does highlight the utility of organometallic reactions in constructing complex organic molecules .

Molecular Structure Analysis

The molecular structure and conformations of 3-chloro-1-butene have been studied using electron diffraction and computational methods . These studies provide insights into the conformational preferences of chlorinated butenes, which could be extrapolated to understand the molecular structure of this compound. The presence of a tert-butyl group would introduce steric hindrance, likely affecting the molecule's conformational landscape.

Chemical Reactions Analysis

Electrochemical methods have been used to prepare functionalized chlorinated compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . These reactions demonstrate the versatility of electrochemical approaches in selectively chlorinating organic molecules. Although the exact reaction conditions for synthesizing this compound are not provided, the principles of selective chlorination and functional group compatibility discussed in the paper could guide the development of a suitable synthetic route .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. For instance, the electron diffraction study of 3-chloro-1-butene provides detailed information on bond lengths and angles, which are fundamental to understanding the physical properties of chlorinated hydrocarbons . The steric effects of the tert-butyl group in this compound would influence its boiling point, solubility, and reactivity, similar to the effects observed in bulky styrene derivatives .

Applications De Recherche Scientifique

Physical and Chemical Properties

Studies have investigated the physical and chemical properties of compounds similar to 3-T-Butyl-5-chlorotoluene. For instance, research on chlorpropamide, a compound with a similar structural motif, has examined its physical properties such as titration behavior, melting point, ultraviolet absorption spectrum, solubility, and more. These properties are crucial for developing methods for its determination in human serum (Toolan & Wagner, 1959).

Reaction Mechanisms and Catalysis

The study of reaction mechanisms involving similar compounds has been a topic of interest. For example, research into the chlorination of toluene by tert-butyl hypochlorite provides insights into the attack mechanisms on benzylic hydrogen and the resulting isotope effects. This kind of research helps understand the reactivity and potential applications of such compounds in various chemical reactions (Lewis & Ogino, 1976).

Complexation and Microenvironment Effects

The complexation behavior of compounds structurally similar to this compound has been explored, particularly in the context of molecular tweezers. Studies have shown how the microenvironment around active sites can alter the behavior of such compounds, which is significant for understanding their interactions and potential applications in molecular recognition (Zimmerman, Wu & Zeng, 1991).

Catalysis and Material Science

The use of compounds like this compound in catalysis and material science has been researched extensively. For instance, studies have investigated the environmental-friendly chlorination of toluene, showcasing the potential of such compounds in selective chemical transformations and their implications in material science (Losch et al., 2015).

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules using toluene derivatives. For example, the synthesis of (-)-monomorine from L-glutamic ester involves a process where toluene derivatives play a critical role. Such research highlights the utility of this compound-like compounds in intricate synthetic pathways (Jefford, Sienkiewicz & Thornton, 1994).

Propriétés

IUPAC Name |

1-tert-butyl-3-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGZYIVAPNUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597687 | |

| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61468-39-1 | |

| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)